H-Hyp-Betana H-Hyp-Betana L-hydroxyproline 2-naphthylamide is an L-proline derivative that is the amide obtained by formal condensation of the carboxy group of trans-4-hydroxy-L-proline with the amino group of 2-naphthylamine. It has a role as a chromogenic compound. It is a N-(2-naphthyl)carboxamide, an amino acid amide and a L-proline derivative. It derives from a trans-4-hydroxy-L-proline.
Brand Name: Vulcanchem
CAS No.: 3326-64-5
VCID: VC21540053
InChI: InChI=1S/C15H16N2O2/c18-14-9-11(8-10-4-1-2-5-12(10)14)17-15(19)13-6-3-7-16-13/h1-2,4-5,8-9,13,16,18H,3,6-7H2,(H,17,19)
SMILES: C1CC(NC1)C(=O)NC2=CC3=CC=CC=C3C(=C2)O
Molecular Formula: C15H16N2O2
Molecular Weight: 256.3 g/mol

H-Hyp-Betana

CAS No.: 3326-64-5

Cat. No.: VC21540053

Molecular Formula: C15H16N2O2

Molecular Weight: 256.3 g/mol

* For research use only. Not for human or veterinary use.

H-Hyp-Betana - 3326-64-5

Specification

CAS No. 3326-64-5
Molecular Formula C15H16N2O2
Molecular Weight 256.3 g/mol
IUPAC Name N-(4-hydroxynaphthalen-2-yl)pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C15H16N2O2/c18-14-9-11(8-10-4-1-2-5-12(10)14)17-15(19)13-6-3-7-16-13/h1-2,4-5,8-9,13,16,18H,3,6-7H2,(H,17,19)
Standard InChI Key KMQNGXDZQAILQD-UHFFFAOYSA-N
SMILES C1CC(NC1)C(=O)NC2=CC3=CC=CC=C3C(=C2)O
Canonical SMILES C1CC(NC1)C(=O)NC2=CC3=CC=CC=C3C(=C2)O

Introduction

Chemical Identity and Structure

H-Hyp-Betana, also known as L-hydroxyproline 2-naphthylamide, is an L-proline derivative formed by the condensation of trans-4-hydroxy-L-proline with the amino group of 2-naphthylamine . The compound exists in two primary forms: the free base and its hydrochloride salt.

Basic Chemical Properties

PropertyFree BaseHydrochloride Salt
Chemical FormulaC₁₅H₁₆N₂O₂C₁₅H₁₇ClN₂O₂
Molecular Weight256.30 g/mol292.76 g/mol
CAS Registry Number3326-64-5201994-57-2
IUPAC Name(2S,4R)-4-Hydroxy-N-(naphthalen-2-yl)pyrrolidine-2-carboxamide(2S,4R)-4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide;hydrochloride
Melting Point178-180°CNot specified
Physical AppearanceWhite solidNot specified

The compound features a pyrrolidine ring with a hydroxyl group at the 4-position and a carboxamide linkage to a naphthalene group, giving it distinctive structural characteristics that contribute to its biological activities .

Biological Activity and Functions

H-Hyp-Betana demonstrates several significant biological activities that make it valuable for research and potential therapeutic applications.

Chromogenic Properties

One of the primary functions of H-Hyp-Betana is as a chromogenic compound. This property makes it particularly useful in colorimetric assays for detecting and quantifying enzymatic activities .

Enzymatic Activity Detection

H-Hyp-Betana is specifically used for the colorimetric determination of peptidase activity in bacteria. When the compound is cleaved by specific peptidases, it releases 2-naphthylamine, which can be detected colorimetrically, making it valuable for microbiological research and diagnostics .

Related Hydroxyproline Compounds and Their Activities

While specific research on H-Hyp-Betana itself is somewhat limited in the provided sources, studies on related hydroxyproline-containing compounds provide valuable insights into potential mechanisms and applications.

Prolyl-Hydroxyproline (Pro-Hyp) Peptides

Prolyl-hydroxyproline (Pro-Hyp), a related dipeptide, has been extensively studied for its cellular effects. Research indicates that Pro-Hyp:

  • Promotes differentiation and maturation of tendon cells

  • Modulates lineage-specific factors

  • Induces significant chemotactic activity in vitro

  • Affects cell proliferation through ERK phosphorylation

  • Enhances extracellular matrix production and type I collagen network organization

These findings suggest potential mechanisms through which H-Hyp-Betana might also exert biological effects, particularly in cellular systems where hydroxyproline recognition is important.

Cellular Uptake Mechanisms

Studies on Pro-Hyp demonstrate that hydroxyproline-containing peptides can be internalized through multiple pathways, including transporters and nonselective mechanisms. After uptake, these compounds are distributed within cellular compartments, with significant localization in the cytosolic fraction . Similar mechanisms might apply to H-Hyp-Betana, though specific studies would be needed to confirm this.

Analytical Methods and Quantification

The detection and quantification of hydroxyproline-containing compounds have been significantly advanced in recent years.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Researchers have developed highly accurate methods for the simultaneous quantification of hydroxyproline and hydroxyproline-containing peptides in human blood using LC-MS. These methods employ stable isotope-labeled collagen as an internal standard, achieving precise measurements with coefficients of variation below 7% for most peptides .

Predicted Physical Properties

Advanced computational methods have been used to predict various physical properties of H-Hyp-Betana, including collision cross-section values for different adducts:

Adductm/zPredicted CCS (Ų)
[M+H]+257.12848159.0
[M+Na]+279.11042169.7
[M+NH4]+274.15502166.7
[M+K]+295.08436165.4
[M-H]-255.11392161.9
[M+Na-2H]-277.09587164.4
[M]+256.12065161.0
[M]-256.12175161.0

These values can assist in the development of targeted analytical methods for H-Hyp-Betana detection in complex biological matrices .

Research Applications

H-Hyp-Betana has several important research applications across different scientific disciplines.

Microbiology Applications

The compound's primary documented use is in microbiological research, specifically for the colorimetric determination of peptidase activity in bacteria . This application allows researchers to:

  • Characterize bacterial peptidase activity profiles

  • Identify specific bacterial strains based on enzymatic activities

  • Study peptidase inhibitors and their effects on bacterial metabolism

Comparison with Related Compounds

H-Hyp-Betana shares structural and functional similarities with several related compounds.

Structural Analogs

CompoundSimilarity to H-Hyp-BetanaDistinctive Features
BetaineContains a quaternary ammonium groupLacks the naphthylamine group; involved in methylation processes
Pro-HypContains hydroxyprolineDipeptide structure; lacks the naphthylamine moiety
Trans-4-hydroxy-L-prolineCore structure componentLacks the naphthylamide group; more water-soluble

Future Research Directions

Future research on H-Hyp-Betana could focus on several promising areas:

  • Detailed structural studies using crystallography to determine precise molecular configurations

  • Investigation of specific receptor interactions and binding affinities

  • Exploration of potential therapeutic applications, particularly in areas where Pro-Hyp has shown promise

  • Development of more efficient synthetic routes and derivatives with enhanced properties

  • Expansion of its use in analytical chemistry and biochemical assays

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